Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-(AMINOMETHYL)MORPHOLINE-4-CARBOXYLATE: Similar in structure but contains a morpholine ring instead of a pyrrolidine ring.
TERT-BUTYL 2-(AMINOMETHYL)-1-AZEPANECARBOXYLATE: Contains an azepane ring instead of a pyrrolidine ring.
Uniqueness
TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and stereoisomeric forms. This uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBAIMCAHHOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.